molecular formula C15H27NO3 B2647679 Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate CAS No. 1701538-57-9

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2647679
CAS No.: 1701538-57-9
M. Wt: 269.385
InChI Key: FKIFMTZBMBQIPB-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . It is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a cyclopentyl group, and a hydroxyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is utilized in various scientific research fields, including:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated piperidine ring .

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is unique due to its combination of a cyclopentyl group and a hydroxyl-substituted piperidine ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-15(2,3)19-14(18)16-9-8-13(17)12(10-16)11-6-4-5-7-11/h11-13,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIFMTZBMBQIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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